molecular formula C8H9FN2O B12110300 2-Amino-2-(3-fluorophenyl)acetamide

2-Amino-2-(3-fluorophenyl)acetamide

Cat. No.: B12110300
M. Wt: 168.17 g/mol
InChI Key: GHODXRVUQXBHRM-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)acetamide is an organic compound with the molecular formula C8H9FN2O. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. It is characterized by the presence of an amino group and a fluorophenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluoroaniline with glycine derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    2-Amino-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom at the para position.

    2-Amino-2-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-Amino-2-(3-bromophenyl)acetamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 2-Amino-2-(3-fluorophenyl)acetamide is unique due to the presence of the fluorine atom at the meta position, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)acetamide

InChI

InChI=1S/C8H9FN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)

InChI Key

GHODXRVUQXBHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)N)N

Origin of Product

United States

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